molecular formula C12H7FO3S B6399368 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% CAS No. 1261995-62-3

2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%

Cat. No. B6399368
CAS RN: 1261995-62-3
M. Wt: 250.25 g/mol
InChI Key: QFWWOGVFVURKQO-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% (FTFA) is an organic compound with a molecular formula of C9H5FOS. FTFA is a small molecule that is widely used in scientific research, particularly in the area of organic chemistry. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug discovery, and fluorescent labeling.

Scientific Research Applications

2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of a variety of compounds. It is also used as a fluorescent label for proteins and other molecules, as well as for the detection of DNA and proteins. In addition, 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in drug discovery studies, as it can be used to inhibit the activity of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is not entirely understood. However, it is thought to interact with proteins and other molecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity and the modulation of protein function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to anti-inflammatory effects, as well as the inhibition of tumor growth. In addition, 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been shown to have an inhibitory effect on the activity of other enzymes, including cytochrome P450.

Advantages and Limitations for Lab Experiments

2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used for a variety of purposes, such as fluorescent labeling and drug discovery. In addition, it is relatively inexpensive and can be stored for long periods of time. However, 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has some limitations, such as its low solubility in water and its potential to cause irritation to the skin and eyes.

Future Directions

There are several potential future directions for 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% research. One potential direction is to further explore its inhibitory effects on enzymes and other proteins. In addition, further research could be done to explore its potential applications in drug discovery and fluorescent labeling. Finally, further research could be done to explore its potential applications in other areas, such as in the area of nanotechnology.

Synthesis Methods

2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% can be synthesized using several different methods. The most common method is a two-step reaction involving the reaction of 5-fluorothiophenol with formaldehyde in an aqueous solution. This reaction is followed by the addition of a base, such as sodium hydroxide, to yield 2-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%. This method is relatively easy to perform and is often used in the laboratory. Other methods of synthesis include the use of catalytic hydrogenation, condensation reactions, and the use of organometallic reagents.

properties

IUPAC Name

5-fluoro-2-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-7-1-3-9(10(5-7)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWWOGVFVURKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689502
Record name 5-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261995-62-3
Record name Benzoic acid, 5-fluoro-2-(5-formyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261995-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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